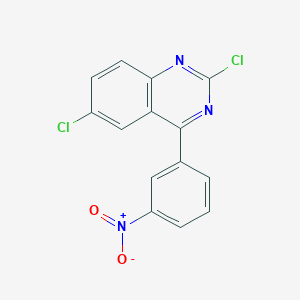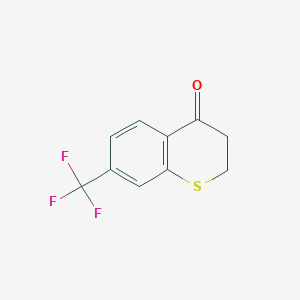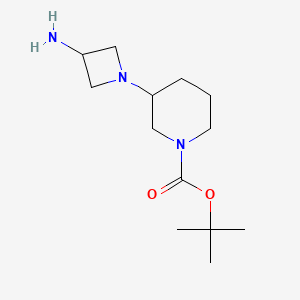
2,6-dichloro-4-(3-nitrophenyl)Quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-4-(3-nitrophenyl)Quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antifungal activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(3-nitrophenyl)Quinazoline typically involves the reaction of anthranilamide with substituted aldehydes or ketones under reflux conditions in a solvent such as 2,2,2-trifluoroethanol . The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclocondensation to yield the quinazoline derivative .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
化学反応の分析
Types of Reactions
2,6-dichloro-4-(3-nitrophenyl)Quinazoline undergoes various chemical reactions, including:
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and aminoquinazolines .
科学的研究の応用
2,6-dichloro-4-(3-nitrophenyl)Quinazoline has several scientific research applications:
作用機序
The mechanism of action of 2,6-dichloro-4-(3-nitrophenyl)Quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
2,4-dichloroquinazoline: Another quinazoline derivative with similar chemical properties but different biological activities.
4-(3-nitrophenyl)quinazoline: Lacks the chlorine substituents, leading to different reactivity and biological effects.
2,6-dichloroquinazoline: Similar structure but without the nitro group, affecting its chemical and biological properties.
Uniqueness
2,6-dichloro-4-(3-nitrophenyl)Quinazoline is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
特性
分子式 |
C14H7Cl2N3O2 |
|---|---|
分子量 |
320.1 g/mol |
IUPAC名 |
2,6-dichloro-4-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H7Cl2N3O2/c15-9-4-5-12-11(7-9)13(18-14(16)17-12)8-2-1-3-10(6-8)19(20)21/h1-7H |
InChIキー |
BRGFXVRKBRXWID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)



![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)
![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)

![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)
